2-((1-Methylpiperidin-3-yl)methyl)pyrimidine
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Overview
Description
2-((1-Methylpiperidin-3-yl)methyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 1-methylpiperidin-3-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpiperidin-3-yl)methyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a 1-methylpiperidin-3-yl)methyl halide under basic conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methylpiperidin-3-yl)methyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
2-((1-Methylpiperidin-3-yl)methyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((1-Methylpiperidin-3-yl)methyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it can inhibit certain kinases involved in cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol.
Pyrimidine derivatives: Compounds such as 2-substituted pyrimidine-5-carboxylic esters
Uniqueness
2-((1-Methylpiperidin-3-yl)methyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methyl]pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-14-7-2-4-10(9-14)8-11-12-5-3-6-13-11/h3,5-6,10H,2,4,7-9H2,1H3 |
InChI Key |
SRSWESHFPRBAIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CC2=NC=CC=N2 |
Origin of Product |
United States |
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